1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
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Overview
Description
It is primarily recognized for its role as a selective antagonist at GABA C receptors, while being inactive at GABA A receptors . This selectivity makes it a valuable tool in neurochemical research, particularly in distinguishing the effects of GABA C receptor antagonism from GABA A receptor activity.
Mechanism of Action
- Aza-THIP is a purine analog that undergoes conversion to its active metabolites: mercaptopurine (6-MP) and thioguanine (6-TGN) . This conversion occurs via the action of two enzymes: hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) .
- HPRT and TPMT play crucial roles in the activation and deactivation of aza-THIP . The first metabolic step involves the conversion of aza-THIP to 6-MP , which is itself an immunosuppressant prodrug .
- Aza-THIP inhibits purine synthesis. Its active metabolites, 6-MP and 6-TGN , interfere with purine nucleotide production, disrupting DNA and RNA synthesis .
- Additionally, 6-TGN modulates the activation of rac1 when costimulated with CD28 , leading to T cell apoptosis .
- Aza-THIP affects several pathways:
- ADME Properties :
- Impact on Bioavailability : Variability in TPMT activity affects individual responses to aza-THIP .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Aza-THIP has been shown to interact with GABA receptors, specifically GABA C receptors . These interactions are believed to be competitive, meaning Aza-THIP competes with other molecules for binding sites on these receptors
Cellular Effects
The effects of Aza-THIP on cells are largely tied to its interactions with GABA receptors. GABA receptors play crucial roles in various cellular processes, including cell signaling pathways and gene expression . The influence of Aza-THIP on these processes could have significant implications for cell function.
Molecular Mechanism
The molecular mechanism of Aza-THIP involves its interactions with GABA receptors. It’s suggested that Aza-THIP acts as an antagonist at GABA C receptors, meaning it binds to these receptors and inhibits their activity . This can lead to changes in gene expression and other molecular-level effects.
Preparation Methods
The synthesis of aza-THIP involves several steps, typically starting with the formation of the pyrazole ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, ensuring the compound is suitable for research and potential therapeutic applications.
Chemical Reactions Analysis
Aza-THIP undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Oxidation and Reduction: Aza-THIP can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Aza-Michael Addition: This reaction involves the addition of aza-THIP to electrophilic carbon atoms, forming new carbon-nitrogen bonds
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Aza-THIP has several scientific research applications:
Neurochemical Research: It is used to study the role of GABA C receptors in various physiological processes, including memory, pain, and sleep.
Pharmacological Studies: Aza-THIP helps in distinguishing the effects of GABA C receptor antagonism from GABA A receptor activity, aiding in the development of selective drugs.
Behavioral Studies: It is employed in behavioral pharmacology to understand the impact of GABA C receptor modulation on animal behavior.
Comparison with Similar Compounds
Aza-THIP is unique in its selectivity for GABA C receptors. Similar compounds include:
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): An agonist at GABA A receptors but also acts on GABA C receptors.
Muscimol: A potent agonist at GABA A receptors but does not show selectivity for GABA C receptors.
TPMPA (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid): Another GABA C receptor antagonist with different structural properties.
Aza-THIP’s selectivity for GABA C receptors and inactivity at GABA A receptors make it a valuable tool for specific neurochemical investigations.
Properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMMUUFLHUEUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717441 |
Source
|
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654666-65-6 |
Source
|
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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